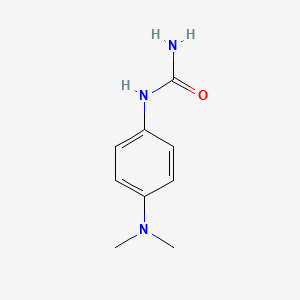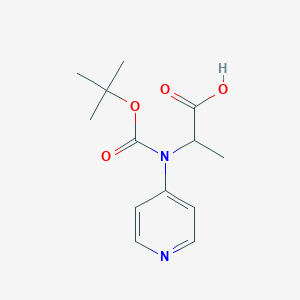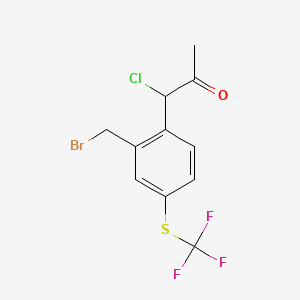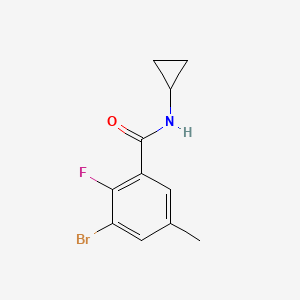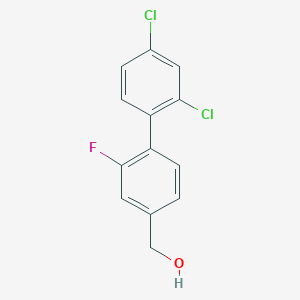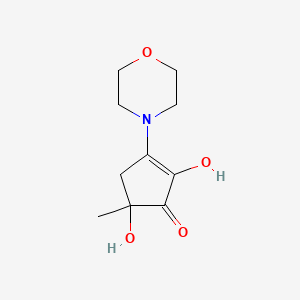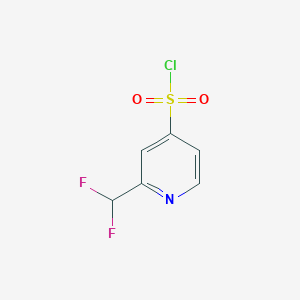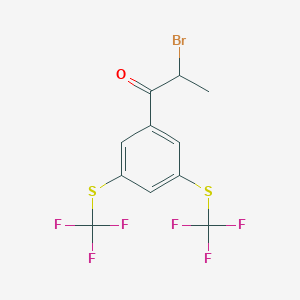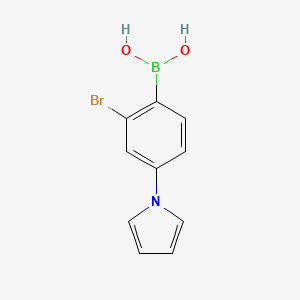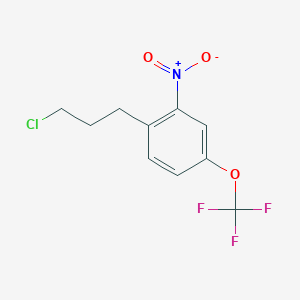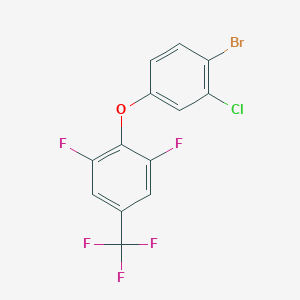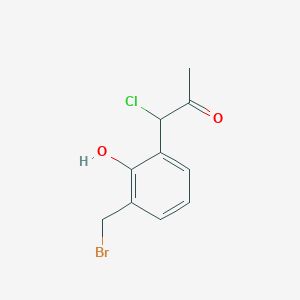
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor, followed by chlorination and hydroxylation steps. One common method involves the bromination of a phenyl derivative using bromine in carbon tetrachloride, followed by chlorination with thionyl chloride and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with sodium azide forms an azide derivative .
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The hydroxyl and chloropropanone moieties may also interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Another bromomethyl-containing compound used in similar applications.
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group and a dioxolane ring.
Uniqueness
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-hydroxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
Clé InChI |
KTQPPOQFBKCNGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


